molecular formula C18H21N5O3S B2993234 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1797977-18-4

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2993234
CAS No.: 1797977-18-4
M. Wt: 387.46
InChI Key: XQXQGGFVJNUYAA-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a structurally complex sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group and a pyridin-2-yl moiety, linked via an ethyl chain to a 3,5-dimethylisoxazole sulfonamide. Sulfonamides are historically significant in medicinal chemistry due to their roles as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial agents. This compound’s design integrates heterocyclic systems (pyrazole, pyridine, isoxazole) and a cyclopropyl group, likely to optimize target binding, metabolic stability, and solubility.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-12-18(13(2)26-22-12)27(24,25)20-9-10-23-17(14-6-7-14)11-16(21-23)15-5-3-4-8-19-15/h3-5,8,11,14,20H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXQGGFVJNUYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

  • Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.
  • Pyrazole Moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer effects.
  • Pyridine Ring : Contributes to the compound's interaction with biological targets.
  • Isoxazole and Sulfonamide Groups : These functional groups are associated with antibacterial and anti-inflammatory properties.

The molecular formula is C19H24N6O2SC_{19}H_{24}N_{6}O_{2}S, with a molecular weight of 400.5 g/mol.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntimicrobialExhibits significant activity against various bacterial strains.
AnticancerDemonstrates potential in inhibiting tumor cell proliferation.
Anti-inflammatoryMay reduce inflammation through modulation of inflammatory pathways.
Enzyme InhibitionActs as an inhibitor for specific enzymes involved in disease processes.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially affecting metabolic pathways critical in cancer and inflammation.
  • Receptor Modulation : The pyrazole and pyridine components may interact with various receptors, altering signaling pathways relevant to cell proliferation and survival.
  • Antioxidant Activity : Some studies suggest that isoxazole derivatives possess antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

  • Anticancer Properties : A study demonstrated that pyrazole-based compounds can inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases . This suggests that this compound may have similar effects.
  • Anti-inflammatory Effects : Research indicates that sulfonamide derivatives can significantly reduce inflammation in animal models by inhibiting COX enzymes . This positions the compound as a potential candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Compounds with similar structural features have shown efficacy against Gram-positive and Gram-negative bacteria . The unique combination of functional groups in this compound may enhance its antimicrobial potency.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Attachment of the Pyridine Ring : Can be accomplished via coupling reactions such as Suzuki or Heck coupling.
  • Introduction of Sulfonamide Group : Typically involves amidation reactions using sulfonamides with suitable amines.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its combination of cyclopropyl-pyrazole , pyridin-2-yl , and isoxazole sulfonamide groups. Below is a comparison with two analogs from the literature:

Compound Name Core Structure Key Substituents Sulfonamide Linkage Notable Features
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide (Target) Pyrazole-isoxazole hybrid Cyclopropyl, pyridin-2-yl, 3,5-dimethylisoxazole Ethyl chain Compact cyclopropyl group; pyridin-2-yl for potential H-bonding
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) Pyrazole-pyridine hybrid Butyl, 4-chlorophenyl carbamoyl Direct pyridine linkage Bulky butyl group; electron-withdrawing Cl enhances lipophilicity
(S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (Compound 191) Indazole-pyridine-pyrazole hybrid Trifluoromethyl, cyclopropyl, difluorophenyl Acetamide linker Trifluoromethyl enhances metabolic stability; fluorinated aryl for improved PK

Target Compound

However, analogous methods involve:

  • Pyrazole synthesis: Cyclocondensation of hydrazines with β-diketones or enol ethers.
  • Sulfonamide coupling : Reaction of sulfonyl chlorides with amines under basic conditions.

Compound 27 ()

Synthesized via coupling of 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate , yielding 76% with m.p. 138–142°C . Key steps:

  • Use of isocyanate for carbamoyl group introduction.
  • Characterization by IR (SO₂ stretching at 1164 cm⁻¹) and NMR (δ 9.27 ppm for NH).

Compound 191 ()

Prepared via atropisomer synthesis using 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid , highlighting the role of cyclopropyl and trifluoromethyl groups in modular drug design .

Physicochemical Properties

Target Compound

Predicted properties based on structure:

  • LogP : ~3.5 (moderate lipophilicity due to cyclopropyl and pyridine).
  • Solubility: Limited aqueous solubility (isoxazole and pyridine may reduce polarity).

Compound 27 ()

  • Melting point : 138–142°C .
  • IR : SO₂ asymmetric/symmetric stretches at 1385/1164 cm⁻¹; NH stretch at 3344 cm⁻¹.
  • NMR : Pyridine protons at δ 7.60–9.27 ppm .

Compound 191 ()

  • Fluorinated aryl and trifluoromethyl groups likely reduce metabolic oxidation.
  • Acetamide linker improves flexibility for target binding .

Q & A

Q. How does the compound’s logP value influence its pharmacokinetic profile, and what modifications improve solubility?

  • Methodological Answer : Experimental logP (shake-flask method) correlates with permeability but may require reduction via hydrophilic substituents (e.g., hydroxyl groups on the pyridinyl ring). Salt formation (e.g., sodium sulfonate) or co-solvents (PEG-400) enhance aqueous solubility. Computational tools (ALOGPS, MarvinSuite) predict logP changes pre-synthesis .

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